N'-(2-chloroacetyl)thiophene-2-carbohydrazide
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Description
N’-(2-chloroacetyl)thiophene-2-carbohydrazide is a chemical compound with the CAS Number: 199938-17-5 . It has a molecular weight of 218.66 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is N’-(2-chloroacetyl)-2-thiophenecarbohydrazide . The InChI code for this compound is 1S/C7H7ClN2O2S/c8-4-6(11)9-10-7(12)5-2-1-3-13-5/h1-3H,4H2,(H,9,11)(H,10,12) .Physical and Chemical Properties Analysis
N’-(2-chloroacetyl)thiophene-2-carbohydrazide is a powder that is stored at room temperature .Scientific Research Applications
Heterocyclic Synthesis and Anti-tumor Activities
N'-(2-chloroacetyl)thiophene-2-carbohydrazide has been utilized in the synthesis of various heterocyclic compounds, particularly in the formation of novel pyrazole derivatives. These derivatives have shown significant anti-tumor activities against human tumor cell lines, such as breast adenocarcinoma, non-small cell lung cancer, and CNS cancer, exhibiting higher inhibitory effects compared to some standard drugs like doxorubicin (Mohareb, El-Sayed, & Abdelaziz, 2012).
Structural and Tautomeric Analysis
The compound has been synthesized and analyzed for its amide-imidic prototropic tautomerization, which involves a single proton intramigration. The endo-isomer amide structure was confirmed through XRD analysis, and various hydrogen-bond interactions were identified. This study provided insights into the structural properties and tautomerization process of thiophene-2-carbohydrazide derivatives (Al‐Zaqri et al., 2020).
Antimicrobial Activity
Some derivatives of thiophene-2-carbohydrazide, particularly those with armed thiophene structures, have been synthesized and evaluated for their antimicrobial activities. Certain derivatives showed potent effects against bacteria like Pseudomonas aeruginosa, demonstrating the potential of these compounds in the development of new antibiotics (Mabkhot et al., 2016).
Anticancer Properties
N-acylhydrazones containing thiophene nuclei, including derivatives of thiophene-2-carbohydrazide, have been identified as a new class of anticancer agents. Some of these compounds displayed significant cytotoxicity against various human cancer cell lines, indicating their potential as lead compounds in cancer treatment (Cardoso et al., 2017).
Properties
IUPAC Name |
N'-(2-chloroacetyl)thiophene-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2S/c8-4-6(11)9-10-7(12)5-2-1-3-13-5/h1-3H,4H2,(H,9,11)(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLPQJOHNJBVAQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NNC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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